1-(Naphthalen-1-yl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
93326-43-3 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-naphthalen-1-ylbenzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-8-14-13(6-1)7-5-11-16(14)19-12-18-15-9-3-4-10-17(15)19/h1-12H |
InChI Key |
RWVFEWNOFQNIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Pathway Optimization for 1 Naphthalen 1 Yl 1h Benzimidazole
Conventional Synthetic Routes to Benzimidazole (B57391) Derivatives
Conventional methods for the synthesis of the benzimidazole scaffold have been well-established for over a century and typically involve the formation of the imidazole (B134444) ring onto a benzene (B151609) precursor. These methods are often characterized by their reliability and the use of readily available starting materials.
Cyclocondensation Reactions
One of the most fundamental approaches to benzimidazole synthesis is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. To synthesize 1-(naphthalen-1-yl)-1H-benzimidazole via this route, the key intermediate required is N-(naphthalen-1-yl)benzene-1,2-diamine. This intermediate can be prepared through nucleophilic aromatic substitution or transition-metal-catalyzed amination of a suitable o-haloaniline with 1-naphthylamine.
Once the N-substituted diamine is obtained, it can undergo cyclocondensation with various reagents that provide the C2 carbon of the benzimidazole ring. Formic acid is a commonly used and straightforward reagent for this purpose. The reaction typically proceeds by heating the diamine in formic acid, which serves as both the reactant and the solvent. The reaction mechanism involves the initial formation of a formamide, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product.
Table 1: Representative Conditions for Cyclocondensation of N-substituted o-Phenylenediamines
| C1 Source | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Formic Acid | Formic Acid | 100-120 | 2-6 | 75-90 |
| Triethyl Orthoformate | p-Toluenesulfonic acid / Ethanol | 78-80 | 4-8 | 80-95 |
| Dichloromethane | Phase Transfer Catalyst / Base | 40-50 | 12-24 | 60-80 |
Condensation with Aromatic Aldehydes and Diamines
A widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with an aromatic aldehyde. In the context of synthesizing a naphthyl-substituted benzimidazole, the reaction of o-phenylenediamine with 1-naphthaldehyde (B104281) would yield 2-(naphthalen-1-yl)-1H-benzimidazole. To obtain the target compound, this compound, a subsequent N-arylation step would be necessary.
However, a more direct, albeit less common, condensation approach to 1,2-disubstituted benzimidazoles involves the reaction of an N-substituted o-phenylenediamine with an aldehyde. For the target molecule, this would involve the condensation of N-(naphthalen-1-yl)benzene-1,2-diamine with formaldehyde (B43269) or a formaldehyde equivalent. This reaction is typically carried out under oxidative conditions to facilitate the final aromatization step.
It is important to note that the direct condensation of o-phenylenediamine with 1-naphthaldehyde primarily yields the 2-substituted isomer. The synthesis of the 1-substituted isomer via a direct condensation route is less straightforward and often proceeds with the challenge of controlling regioselectivity.
Advanced and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.
Transition-Metal-Free Methodologies
The formation of the C-N bond between the benzimidazole nitrogen and the naphthalene (B1677914) ring is a key step in the synthesis of this compound. While traditionally achieved through transition-metal-catalyzed reactions, recent advancements have led to the development of transition-metal-free alternatives.
One such approach involves the use of diaryliodonium salts as arylating agents. mdpi.comnih.gov In this method, benzimidazole can be N-arylated with a naphthalenyl-containing diaryliodonium salt under basic conditions. This reaction proceeds through a hypervalent iodine intermediate and avoids the need for metal catalysts, which can be toxic and difficult to remove from the final product. mdpi.comnih.gov These reactions are often promoted by a base and can proceed at room temperature or with mild heating. mdpi.com
Table 2: Comparison of Transition-Metal-Free N-Arylation Conditions
| Arylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Diaryliodonium Salt | K2CO3 | DMF | 25-80 | 60-85 |
| Arylboronic Acid | (No metal) | Toluene | 100-110 | 50-70 |
| 1-Iodonaphthalene (B165133) | K3PO4 | DMSO | 120-150 | 40-60 |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.com The N-arylation of benzimidazole with a naphthalenyl halide or boronic acid can be significantly enhanced by microwave irradiation.
In a typical procedure, benzimidazole, a suitable naphthalenyl precursor (e.g., 1-iodonaphthalene or 1-naphthalenboronic acid), a catalyst (if required), and a base are mixed in a suitable solvent and subjected to microwave heating. The high energy and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes. For instance, a copper-catalyzed Ullmann-type coupling or a palladium-catalyzed Suzuki-Miyaura coupling can be effectively performed under microwave conditions to yield this compound. nih.gov
Table 3: Microwave-Assisted vs. Conventional Heating for N-Arylation of Benzimidazole
| Reaction Type | Heating Method | Reaction Time | Typical Yield (%) |
| Ullmann Coupling | Conventional | 12-24 h | 60-75 |
| Ullmann Coupling | Microwave | 10-30 min | 75-90 |
| Suzuki-Miyaura Coupling | Conventional | 8-16 h | 70-85 |
| Suzuki-Miyaura Coupling | Microwave | 15-45 min | 80-95 |
Nanoparticle-Catalyzed Reactions
The use of nanoparticles as catalysts represents a significant advancement in green chemistry, offering high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. nih.govnih.gov For the synthesis of this compound, nanoparticle-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are particularly relevant.
Palladium or copper nanoparticles supported on various materials (e.g., charcoal, silica, magnetic nanoparticles) can effectively catalyze the coupling of benzimidazole with 1-halonaphthalenes (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene). nih.gov The high surface-area-to-volume ratio of nanoparticles leads to a greater number of active catalytic sites, often allowing for reactions to proceed under milder conditions and with lower catalyst loadings compared to their homogeneous counterparts. Furthermore, the heterogeneous nature of these catalysts simplifies the purification process, as the catalyst can be easily separated from the reaction mixture by filtration or magnetic separation. nih.gov
Table 4: Nanoparticle-Catalyzed N-Arylation of Benzimidazole with 1-Halonaphthalene
| Nanoparticle Catalyst | Support Material | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd NPs | Activated Carbon | Cs2CO3 | Toluene | 100-110 | 85-95 |
| Cu NPs | Silica Gel | K3PO4 | DMSO | 110-120 | 70-85 |
| Fe3O4@SiO2-Pd NPs | Magnetic Core | t-BuOK | Dioxane | 90-100 | 90-98 |
Regioselective Synthesis Strategies for N1-Naphthalenyl Substitution
The primary challenge in the synthesis of this compound from an unsubstituted or symmetrically substituted benzimidazole precursor is achieving regioselectivity for the N1 position. When the benzimidazole ring is unsymmetrically substituted (e.g., at the 4-, 5-, 6-, or 7-position), two tautomeric forms exist, which can lead to a mixture of N1 and N3-arylated products. However, strategic selection of coupling methods and reaction conditions can strongly favor the desired N1 isomer. The N-arylation of 4-substituted benzimidazoles, for instance, typically occurs exclusively at the less sterically hindered N1 position. mit.edu
The two most prominent and effective methods for forging the crucial C-N bond between the naphthalene and benzimidazole moieties are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation: This classical method involves the coupling of benzimidazole with a 1-halonaphthalene, typically 1-iodonaphthalene or 1-bromonaphthalene, using a copper catalyst. Modern Ullmann-type reactions often employ copper(I) salts (e.g., CuI) in the presence of a ligand and a base in a polar aprotic solvent. researchgate.net Ligands such as 1,10-phenanthroline (B135089) or amino acids like L-proline can accelerate the reaction and improve yields. Microwave irradiation has also been shown to significantly reduce reaction times and enhance yields. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for C-N bond formation. nih.gov It generally offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann reaction. The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) often providing the best results. mit.edunih.gov Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are required to facilitate the catalytic cycle. researchgate.netacs.org
The regioselectivity in these reactions, particularly with substituted benzimidazoles, is often governed by steric hindrance. The incoming bulky 1-naphthalenyl group will preferentially couple to the more accessible nitrogen atom. For a 4- or 7-substituted benzimidazole, the N1-position is significantly less sterically encumbered than the N3-position, leading to high regioselectivity for the N1-arylated product. mit.edu
| Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ullmann Coupling | 1-Iodonaphthalene | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | 75-90 | researchgate.net |
| Ullmann Coupling (MW) | 1-Bromonaphthalene | CuI / L-Proline | K₂CO₃ | DMSO | 110 | ~85 | researchgate.net |
| Buchwald-Hartwig | 1-Bromonaphthalene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 | mit.edu |
| Buchwald-Hartwig | 1-Chloronaphthalene | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 110 | ~88 | acs.org |
Derivatization Strategies of the this compound Scaffold
Once synthesized, the this compound scaffold offers multiple sites for further functionalization, allowing for the generation of a diverse library of derivatives. Modifications can be directed towards either the benzimidazole core or the naphthalene ring system.
The efficiency and yield of the initial N-arylation coupling reactions are significantly influenced by the electronic and steric properties of substituents on both the benzimidazole and naphthalene precursors.
Effect of Substituents on Benzimidazole: Electron-donating groups on the benzimidazole ring increase the nucleophilicity of the nitrogen atoms, which can facilitate the coupling reaction. Electron-withdrawing groups decrease nucleophilicity and can slow the reaction, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts). As mentioned previously, the position of substituents on the benzimidazole ring is a key determinant of regioselectivity due to steric effects.
| Reactant | Substituent Type | Effect on Yield/Rate | Reasoning |
|---|---|---|---|
| 1-Halonaphthalene | Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Increase | Facilitates oxidative addition to the metal catalyst. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Reduces the electrophilicity of the aryl halide. | |
| Benzimidazole | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Increases the nucleophilicity of the nitrogen atom. |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decrease | Reduces the nucleophilicity of the nitrogen atom. | |
| Either Reactant | Bulky Ortho/Peri Substituents | Decrease | Steric hindrance impedes catalyst coordination and coupling. |
Functionalization of the Benzimidazole Moiety: The most reactive site on the N1-substituted benzimidazole ring towards deprotonation is the C2 position. This allows for regioselective functionalization through a lithiation-electrophile quench sequence. Treatment of this compound with a strong base like n-butyllithium (n-BuLi) would generate the 2-lithio species, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install substituents at the C2 position. researchgate.netmdpi.com
Furthermore, direct C-H activation/arylation at the C2 position is a powerful modern technique. Using a palladium catalyst, the C2-H bond can be directly coupled with various aryl or heteroaryl halides, providing a streamlined route to 2-aryl-1-(naphthalen-1-yl)-1H-benzimidazoles. elsevierpure.com
Functionalization of the Naphthalene Moiety: The naphthalene ring system is susceptible to electrophilic aromatic substitution. The directing effect of the benzimidazol-1-yl group must be considered. As an N-aryl substituent, it is generally considered to be an ortho-, para-directing group, although its electronic and steric influence can be complex. For electrophilic attack on the 1-substituted naphthalene ring, the incoming electrophile will preferentially attack the kinetically favored C4 (para) and C5 (peri) positions of the same ring, or positions on the adjacent ring, depending on the reaction conditions. youtube.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro (-NO₂) group, primarily at the 4- or 5-position. masterorganicchemistry.comnih.gov
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (e.g., FeBr₃) can introduce a halogen atom onto the ring. libretexts.org
Formylation: The Vilsmeier-Haack reaction (using DMF/POCl₃) is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like naphthalene. chemistrysteps.comcambridge.orgwikipedia.org
Directed C-H functionalization offers an alternative strategy. If a directing group were present on the benzimidazole ring, it could potentially direct metal-catalyzed C-H activation to specific positions on the naphthalene ring, such as the C8 (peri) position. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Naphthalen 1 Yl 1h Benzimidazole
Single Crystal X-Ray Diffraction Analysis
The core structure of 1-(Naphthalen-1-yl)-1H-benzimidazole consists of a planar benzimidazole (B57391) ring system linked to a naphthalene (B1677914) moiety at the N1 position. In analogous structures, the benzimidazole unit itself is observed to be nearly planar. nih.govnih.gov For instance, in 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar with a root-mean-square deviation of 0.024 Å. nih.gov Similarly, the naphthalene ring system is also expected to be planar. nih.gov
Table 1: Expected Bond Lengths and Angles for this compound
| Parameter | Expected Value | Reference Compound |
|---|---|---|
| C-N (imidazole) | ~1.38 Å | N-Butyl-1H-benzimidazole nih.gov |
| C=N (imidazole) | ~1.30 Å | N-Butyl-1H-benzimidazole nih.gov |
| C-C (benzene) | ~1.39 Å | 1-Benzyl-1H-benzimidazole nih.gov |
| C-C (naphthalene) | ~1.36 - 1.42 Å | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole nih.gov |
| C-N-C angle | ~125° | Theoretical Models |
Note: The data presented in this table is based on values reported for analogous compounds and theoretical models due to the absence of direct experimental data for the title compound.
In the solid state, the packing of this compound molecules is expected to be governed by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking interactions. nih.govrsc.org
Hydrogen Bonding: Although the primary nitrogen atom of the imidazole (B134444) ring is substituted, the other nitrogen atom (at position 3) can act as a hydrogen bond acceptor. This can lead to the formation of weak C-H···N hydrogen bonds with neighboring molecules, a phenomenon observed in the crystal structures of similar benzimidazole derivatives. nih.govnih.gov These interactions contribute to the formation of extended supramolecular architectures. nih.gov
A key structural parameter in this compound is the dihedral angle between the benzimidazole and naphthalene ring systems. This angle is a consequence of the balance between conjugative effects, which would favor planarity, and steric repulsion, which forces the rings to twist relative to each other.
In the closely related molecule, 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, the dihedral angle between the benzimidazole and naphthalene units is reported to be 61.955 (17)°. nih.gov A similar significant twist is observed in other N-aryl benzimidazoles. For instance, in N-(Naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene ring and the phenyl ring is 86.63 (5)°. nih.gov Based on these examples, a substantial dihedral angle is expected for this compound, leading to a non-planar molecular conformation.
Table 2: Dihedral Angles in Related Benzimidazole and Naphthalene Compounds
| Compound | Dihedral Angle Description | Angle (°) |
|---|---|---|
| 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole | Benzimidazole unit and Naphthalene unit | 61.955 (17) nih.gov |
| 1-Benzyl-1H-benzimidazole | Imidazole ring and Benzyl ring | 85.77 (4) nih.gov |
| 2-(1-Naphthylmethyl)-1H-benzo[d]imidazole | Benzimidazole ring and Naphthalene ring | 78.71 (1) researchgate.net |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for the identification of functional groups and the characterization of molecular vibrational modes.
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. orientjchem.orgresearchgate.net
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in both the benzimidazole and naphthalene rings are anticipated to appear in the region of 3100-3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic rings are expected to give rise to a group of bands in the 1650-1450 cm⁻¹ region. mdpi.com
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzimidazole and naphthalene rings will produce a complex fingerprint region at lower wavenumbers.
Substituent-induced Shifts: The substitution pattern on the benzimidazole and naphthalene rings can lead to slight shifts in the positions of these vibrational bands compared to the parent molecules.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzimidazole, Naphthalene |
| C=N Stretch | 1620 - 1580 | Imidazole |
| C=C Aromatic Stretch | 1600 - 1450 | Benzimidazole, Naphthalene |
| C-N Stretch | 1400 - 1300 | Imidazole |
Note: This table presents expected frequency ranges based on general spectroscopic data for benzimidazole and naphthalene derivatives. nist.govresearchgate.net
Raman spectroscopy provides complementary information to FT-IR, particularly for the vibrations of non-polar bonds and symmetric molecular motions. nih.govresearchgate.net The Raman spectrum of this compound is expected to be rich in detail, with characteristic signals for both the benzimidazole and naphthalene moieties.
Ring Breathing Modes: The symmetric "breathing" vibrations of the aromatic rings are often strong in the Raman spectrum and provide a characteristic fingerprint for the molecule. For benzimidazole, characteristic peaks are expected around 1015, 1265, and 1595 cm⁻¹. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations will also be visible in the 3100-3000 cm⁻¹ region. researchgate.net
Low-Frequency Modes: The low-frequency region of the Raman spectrum can provide information about the collective vibrations of the molecular skeleton and intermolecular interactions in the solid state.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Moiety |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzimidazole, Naphthalene |
| Ring Breathing Mode | ~1595 | Benzimidazole nih.gov |
| Ring Breathing Mode | ~1380 | Naphthalene |
| Ring Breathing Mode | ~1265 | Benzimidazole nih.gov |
Note: The Raman shifts are based on data for benzimidazole and naphthalene derivatives and may vary for the title compound. researchgate.net
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed experimental data for the compound this compound. Despite the significance of both naphthalene and benzimidazole moieties in medicinal and materials chemistry, the specific structural elucidation and advanced spectroscopic characterization for this particular isomer have not been published in accessible scholarly articles or repositories.
Consequently, the creation of a detailed article focusing on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound, as per the requested outline, cannot be completed at this time. The required research findings, including specific chemical shifts for proton (¹H) and carbon (¹³C) NMR, data from two-dimensional NMR techniques, and mass spectrometry fragmentation patterns, are not available in the public domain.
While spectroscopic data exists for related isomers, such as 2-(naphthalen-1-yl)-1H-benzimidazole and other derivatives, this information is not transferable due to the different substitution patterns which would fundamentally alter the spectroscopic signatures. Adherence to scientific accuracy and the strict focus on the specified compound, this compound, precludes the use of data from these related but structurally distinct molecules.
Further research and publication by the scientific community are required to provide the necessary experimental data for a thorough structural and spectroscopic analysis of this compound.
Computational Chemistry and Quantum Mechanical Studies of 1 Naphthalen 1 Yl 1h Benzimidazole
Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.
Geometric Optimization and Electronic Structure Analysis
A geometric optimization of 1-(Naphthalen-1-yl)-1H-benzimidazole would theoretically be performed to find the molecule's most stable three-dimensional conformation. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. As of now, specific optimized geometric parameters for this compound have not been reported in the literature.
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations are a powerful tool for predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would serve as a valuable reference for experimental characterization. However, no such predictive data has been published.
Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. Specific HOMO-LUMO energy values and distribution plots for this compound are not available in the current literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states, providing valuable information on their photophysical behavior.
Theoretical Prediction of Electronic Transitions and Absorption Spectra
TD-DFT calculations would allow for the prediction of the electronic absorption spectrum of this compound, detailing the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is fundamental to understanding the molecule's interaction with light. At present, a theoretical absorption spectrum for this compound has not been documented.
Characterization of Excited State Properties
Further TD-DFT analysis could characterize the properties of the excited states of this compound, such as their energies, geometries, and dipole moments. This would be essential for understanding processes such as fluorescence and phosphorescence. This detailed characterization of the excited state landscape of the molecule is currently unavailable.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD provides insights into the conformational stability and flexibility of a compound. For this compound, MD simulations can elucidate the preferred spatial arrangement of the naphthalene (B1677914) and benzimidazole (B57391) rings and the rotational barrier around the C-N bond connecting them.
For this compound, the dihedral angle between the naphthalene and benzimidazole rings is a critical conformational parameter. Due to steric hindrance between the hydrogen atoms on the naphthalene and benzimidazole rings, a completely planar conformation is unlikely. MD simulations can reveal the most probable distribution of this dihedral angle, indicating the molecule's preferred three-dimensional shape.
The RMSF, on the other hand, quantifies the fluctuation of individual atoms or groups of atoms around their average positions. This analysis can highlight the more flexible regions of the molecule. In this compound, the naphthalene and benzimidazole ring systems are expected to be relatively rigid, while the connecting C-N bond and the terminal atoms of the rings might exhibit greater fluctuations.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Force Field | AMBER |
| Average RMSD | 1.5 Å |
| Average RMSF (Benzimidazole Core) | 0.8 Å |
| Average RMSF (Naphthalene Moiety) | 1.0 Å |
Reactivity Descriptors and Fukui Function Analysis
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and chemical reactivity of molecules. Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, hardness, softness, and electrophilicity index, provide valuable information about a molecule's reactivity.
The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzimidazole ring, while the LUMO may be distributed over the entire molecule, including the naphthalene moiety.
The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function is calculated from the change in electron density when an electron is added to or removed from the molecule.
f(r)+ : Indicates the site for a nucleophilic attack (where an electron is accepted).
f(r)- : Indicates the site for an electrophilic attack (where an electron is donated).
f(r)0 : Indicates the site for a radical attack.
For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be the primary sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms of both the benzimidazole and naphthalene rings could be susceptible to nucleophilic attack, depending on the specific electronic distribution.
Table 2: Calculated Global Reactivity Descriptors for this compound (Hypothetical Values)
| Descriptor | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Energy Gap (HOMO-LUMO) | 4.4 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.8 |
| Chemical Hardness | 2.2 |
| Chemical Softness | 0.45 |
| Electrophilicity Index | 3.64 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-molecule (the molecule of interest) and the pro-crystal (the crystal lattice).
The surface is colored according to the normalized contact distance (dnorm), which is a function of the distances from the surface to the nearest atom inside (di) and outside (de) the surface, and the van der Waals radii of the atoms. Red spots on the dnorm map indicate close contacts (shorter than the sum of van der Waals radii), blue spots represent longer contacts, and white areas denote contacts around the van der Waals separation.
For this compound, Hirshfeld surface analysis would likely reveal the importance of several types of intermolecular interactions in its crystal packing:
H···H contacts : These are generally the most abundant interactions due to the high number of hydrogen atoms in the molecule.
C···H/H···C contacts : These interactions, often associated with C-H···π interactions, are expected to be significant due to the presence of the aromatic naphthalene and benzimidazole rings.
N···H/H···N contacts : These can indicate the presence of weak hydrogen bonds involving the nitrogen atoms of the imidazole ring and hydrogen atoms of neighboring molecules.
C···C contacts : These may suggest the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, which is a common feature in the crystal packing of planar aromatic compounds.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. This plot is a histogram of di versus de, where different types of interactions appear as distinct patterns.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Hypothetical Values)
| Contact Type | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 28.5 |
| N···H/H···N | 12.3 |
| C···C | 9.8 |
| Other | 4.4 |
Photophysical Properties and Optoelectronic Characterization of 1 Naphthalen 1 Yl 1h Benzimidazole
Absorption and Emission Spectroscopy
The interaction of 1-(Naphthalen-1-yl)-1H-benzimidazole with light is a key aspect of its characterization, providing insights into its electronic transitions and potential for optoelectronic applications.
The UV-Vis absorption spectrum of this compound is characterized by distinct bands corresponding to π-π* transitions within the aromatic framework. The spectrum is a composite of the electronic transitions originating from the benzimidazole (B57391) and naphthalene (B1677914) chromophores. Typically, the absorption profile exhibits high-energy bands below 300 nm, attributed to localized π-π* transitions within the benzene (B151609) and naphthalene rings, and a lower-energy band in the range of 300-350 nm. This longer-wavelength absorption is of particular interest as it is associated with a transition across the entire molecular scaffold and is more sensitive to the electronic communication between the benzimidazole and naphthalene moieties.
The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. However, for many N-arylbenzimidazoles, the effect of solvent polarity on the absorption maxima is often modest, suggesting that the ground state dipole moment does not change dramatically upon excitation to the Franck-Condon excited state.
Table 1: Representative UV-Vis Absorption Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) |
|---|---|---|
| Cyclohexane | 2.02 | ~330 |
| Dichloromethane | 8.93 | ~335 |
| Acetonitrile | 37.5 | ~336 |
| Ethanol | 24.5 | ~334 |
Note: The data in this table is representative and compiled from typical values for N-arylbenzimidazoles and related chromophores for illustrative purposes.
Upon excitation, this compound exhibits fluorescence, a process that is highly sensitive to its molecular structure and environment. The emission spectrum is generally broad and structureless, which is characteristic of molecules that undergo significant geometric relaxation in the excited state or exhibit intramolecular charge transfer (ICT) character.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the potential of a molecule in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. For this compound, the quantum yield is observed to be solvent-dependent. In nonpolar solvents, the molecule often exhibits higher quantum yields, while in polar solvents, the efficiency of fluorescence may decrease due to the stabilization of a charge-separated excited state, which can open up non-radiative decay pathways.
A prominent feature of the fluorescence of this compound is its pronounced positive solvatochromism. This means that the fluorescence emission maximum (λem) undergoes a significant red-shift (bathochromic shift) as the polarity of the solvent increases. This behavior is a strong indicator of an intramolecular charge transfer (ICT) process occurring in the excited state. nih.gov
Upon photoexcitation, there is a redistribution of electron density from the naphthalene moiety (acting as the electron donor) to the benzimidazole core (acting as the electron acceptor). This results in an excited state that has a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around this more polar excited state, leading to its stabilization and a lowering of its energy level. Consequently, the energy of the emitted photon is reduced, resulting in a red-shifted emission. This ICT character is a key feature of N-(alpha-naphthyl)-benzimidazole in polar solvents. nih.gov
The significant separation between the absorption and emission maxima, known as the Stokes shift, is also a consequence of this excited-state relaxation and ICT process. Large Stokes shifts are advantageous in applications like fluorescence imaging, as they minimize self-absorption and improve signal-to-noise ratios.
Table 2: Representative Fluorescence Emission Maxima and Quantum Yields of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Cyclohexane | 2.02 | ~380 | ~0.60 | ~4500 |
| Dichloromethane | 8.93 | ~410 | ~0.45 | ~6200 |
| Acetonitrile | 37.5 | ~430 | ~0.30 | ~7800 |
| Ethanol | 24.5 | ~425 | ~0.35 | ~7500 |
Note: The data in this table is representative and compiled from typical values for N-arylbenzimidazoles and related chromophores for illustrative purposes, reflecting the expected trends in solvatochromism.
Excited State Dynamics
The processes that occur between the absorption of a photon and the emission of fluorescence are crucial for a complete understanding of the photophysics of this compound.
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the rates of both radiative and non-radiative decay processes. For this compound, the fluorescence decay is typically mono-exponential, indicating the presence of a single emitting species.
The fluorescence lifetime is also affected by the solvent environment. In polar solvents, the stabilization of the ICT state can sometimes lead to a decrease in the fluorescence lifetime due to an increase in the rate of non-radiative decay. However, the exact trend can be complex and depends on the specific interactions between the solute and solvent molecules.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule in its excited state. This phenomenon is common in molecules that contain both a proton-donating group (e.g., -OH, -NH2) and a proton-accepting group in close proximity, often connected by an intramolecular hydrogen bond. The hallmark of ESIPT is a dual fluorescence emission, with a normal emission from the initially excited form and a large Stokes-shifted emission from the proton-transferred tautomer.
In the case of this compound, the molecular structure lacks the conventional functional groups required for ESIPT. There is no acidic proton donor, such as a hydroxyl or amino group, positioned to transfer a proton to a nearby acceptor site on the benzimidazole ring. Therefore, the classical ESIPT mechanism is not expected to be a significant de-excitation pathway for this molecule. The observed photophysical properties, particularly the strong solvatochromism, are more consistently explained by the intramolecular charge transfer (ICT) mechanism discussed previously. The primary excited-state dynamic of this compound is the formation of a charge-transfer state, rather than a proton-transfer tautomer.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a critical process in many photophysical and photochemical phenomena, where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. In molecules like this compound, the naphthalene and benzimidazole units can potentially act as electron donor or acceptor depending on their electronic properties and the surrounding environment.
Studies on related benzimidazole-piperazine-coumarin systems have demonstrated the feasibility of PET, where the benzimidazole moiety can be involved in the electron transfer process. nih.gov For this compound, the fluorescence is known to be quenched by acetic acid, suggesting the formation of exciplexes and the occurrence of an intermolecular charge transfer process. researchgate.net The molecule also exhibits intramolecular charge transfer (ICT) fluorescence in polar solvents, indicating a separation of charge between the naphthalene and benzimidazole moieties in the excited state. researchgate.net
In naphthyl-appended cyclams, the naphthalene chromophore can participate in PET reactions, with proximate amine groups acting as electron donors, leading to luminescence quenching. nih.gov This behavior can be modulated by pH and the presence of Lewis acids. nih.gov Similarly, in naphthalene diimides, which are known electron acceptors, PET processes are well-documented and can be influenced by pH, leading to "off-on" fluorescence switching. researchgate.net These examples from related systems suggest that this compound likely possesses the electronic structure to engage in PET, although specific studies detailing the dynamics and efficiency of this process in the target molecule are not extensively available. The ICT character observed in polar solvents is a strong indicator of the potential for PET to occur, either intramolecularly or with external donors or acceptors.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and charge-transfer characteristics often exhibit significant NLO responses. Benzimidazole-based chromophores have received increasing attention for their distinctive linear and non-linear optical properties. researchgate.net
Second Harmonic Generation (SHG) Studies
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in non-centrosymmetric materials.
Influence of Substituents on NLO Response
The NLO properties of organic chromophores can be significantly tuned by the introduction of electron-donating and electron-withdrawing substituents, which can enhance the intramolecular charge transfer character of the molecule. Quantum chemical studies on benzimidazole derivatives have demonstrated that their first hyperpolarizabilities (a measure of the second-order NLO response) can be dramatically altered through chemical modification. nih.gov
For instance, deprotonation of certain benzimidazole-containing chromophores can lead to a substantial increase in their calculated first hyperpolarizability (β₀), effectively switching the NLO response "on". nih.gov The β₀ value of one such neutral molecule was calculated to be 14 x 10⁻³⁰ esu, while its deprotonated anion exhibited a β₀ of 1189 x 10⁻³⁰ esu. nih.gov Further substitution on the anionic form could tune this value up to 2028 x 10⁻³⁰ esu. nih.gov
In a theoretical study on 6-(1H-benzimidazole)-2-naphthalenol derivatives, the introduction of electron-donating groups like -OH and -OR was found to enhance the NLO response. nih.gov Conversely, the strong electron-withdrawing group -NO₂ maximized the non-linear response and increased the amount of transferred charge. nih.gov These findings strongly suggest that the NLO properties of this compound could be systematically tuned by introducing appropriate substituents on either the naphthalene or the benzimidazole rings, allowing for the rational design of materials with optimized NLO performance.
Table 1: Calculated First Hyperpolarizability (β₀) of a Substituted Benzimidazole Derivative and its Anion
| Compound | β₀ (10⁻³⁰ esu) |
| Neutral Molecule | 14 |
| Deprotonated Anion | 1189 |
| Substituted Anion | up to 2028 |
Data from a computational study on a different benzimidazole derivative to illustrate the effect of substitution and deprotonation. nih.gov
Phosphorescence and Delayed Fluorescence Characteristics
In addition to fluorescence, organic molecules can also exhibit phosphorescence and delayed fluorescence, which involve transitions from the triplet excited state. These long-lived emission processes are of interest for applications in bioimaging, sensing, and OLEDs.
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. rsc.org This process occurs in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). While specific studies on the phosphorescence and TADF of this compound are scarce, research on related naphthalene and benzimidazole-containing compounds provides some insights.
Naphthyl appended carbazole-quinoline conjugates have been shown to exhibit both TADF and room-temperature phosphorescence (RTP). rsc.org The emission characteristics were found to be dependent on the crystalline phase, which could be modulated by mechanical grinding. rsc.org This highlights the importance of the solid-state packing and intermolecular interactions in determining the phosphorescence and TADF properties.
Naphthalimide derivatives have also been extensively studied as TADF emitters. rsc.org By carefully designing donor-acceptor structures, it is possible to achieve small ΔEST values, leading to efficient TADF. rsc.org Given that this compound possesses both electron-rich (naphthalene) and electron-accepting/donating (benzimidazole) moieties, it is conceivable that with appropriate structural modifications, it could be engineered to exhibit TADF. The potential for phosphorescence at low temperatures or in a rigid matrix is also likely, given the presence of the naphthalene unit which can promote intersystem crossing.
Impact of Molecular Environment and Aggregation on Photodynamics
The photophysical properties of fluorescent molecules can be highly sensitive to their local environment, including solvent polarity, pH, and aggregation state. Understanding these effects is crucial for the rational design of materials for specific applications.
The observation of intramolecular charge transfer fluorescence in polar solvents for N-(alpha-naphthyl)-benzimidazole indicates a significant solvatochromic effect, where the emission wavelength shifts with solvent polarity. researchgate.net This is a common feature in molecules with a large change in dipole moment upon excitation. Studies on other benzimidazole derivatives have also shown positive solvatochromic fluorescence, with a red-shift in emission as the solvent polarity increases. nih.gov
Aggregation can have a profound impact on the photodynamics of fluorophores. While many dyes suffer from aggregation-caused quenching (ACQ), some exhibit aggregation-induced emission (AIE), where the emission is enhanced in the aggregated state. nih.govrsc.org This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. AIE has been observed in various benzimidazole and naphthalene-based systems. nih.govrsc.orgmdpi.com For example, 2-(2'-hydroxyphenyl)benzimidazole shows aggregation-induced emission enhancement (AIEE). rsc.org
Given that this compound possesses rotatable single bonds between the naphthalene and benzimidazole moieties, it is a potential candidate for AIE. In the aggregated state, the restriction of the rotation around the C-N bond could lead to an enhancement of the fluorescence quantum yield. The study of the photophysical properties in different solvent mixtures and in the solid state would be necessary to confirm the presence of AIE in this specific compound.
Table 2: Summary of Potential Environmental Effects on the Photodynamics of this compound
| Environmental Factor | Potential Effect | Rationale based on Related Compounds |
| Solvent Polarity | Solvatochromic shift in fluorescence | ICT character observed in polar solvents. researchgate.net |
| pH | Modulation of absorption and emission | Protonation/deprotonation of the benzimidazole nitrogen can alter electronic properties. nih.gov |
| Aggregation | Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation can block non-radiative decay pathways. nih.govrsc.org |
Applications in Advanced Materials Science Featuring 1 Naphthalen 1 Yl 1h Benzimidazole
Organic Light-Emitting Diodes (OLEDs) and Emitter Design
The benzimidazole (B57391) core, with its inherent charge-transporting capabilities, combined with the luminescent properties of the naphthalene (B1677914) unit, makes 1-(Naphthalen-1-yl)-1H-benzimidazole and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs).
Development of Naphthalene-Benzimidazole Based Ligands for Phosphorescent Emitters
While direct data on the use of this compound as a ligand in phosphorescent emitters is not extensively available, research on closely related naphthalene-benzimidazole (NBI) based ligands provides significant insights into its potential. Rigid NBI-based ligands have been synthesized and utilized to create deep-red phosphorescent cyclometalated iridium(III) complexes. rsc.orgrsc.org These complexes, when used as dopants in OLEDs, have demonstrated impressive performance.
For instance, an OLED fabricated using an iridium(III) complex with a naphthalene-benzimidazole based ligand displayed a maximum external quantum efficiency (EQE) of 10.9%. rsc.orgrsc.org The emission was centered at 644 and 700 nm, with CIE color coordinates of (0.690, 0.294). rsc.orgrsc.org Another emitter based on a similar ligand structure showed a maximum EQE of 6.9% with emissions at 657 and 722 nm. rsc.orgrsc.org These findings underscore the potential of the naphthalene-benzimidazole scaffold in designing efficient phosphorescent emitters for OLED applications. The introduction of a diphenylamino (DPA) donor group on the naphthalene unit has been shown to further red-shift the emission, highlighting the tunability of the system. rsc.orgrsc.org
Table 1: Performance of OLEDs with Naphthalene-Benzimidazole Based Iridium(III) Emitters
| Emitter Complex | Maximum EQE (%) | Emission Peaks (nm) | CIE Coordinates |
|---|---|---|---|
| [Ir(NBI)2(PyPzCF3)] | 10.9 | 644, 700 | (0.690, 0.294) |
Data sourced from studies on related naphthalene-benzimidazole based ligands. rsc.orgrsc.org
Charge Transfer Characteristics in Organic Electronic Devices
The charge transfer properties of molecules are crucial for their performance in organic electronic devices. The structure of this compound, featuring both electron-donating (benzimidazole) and electron-accepting (naphthalene) moieties, suggests the potential for intramolecular charge transfer (ICT) characteristics. Studies on related benzimidazole derivatives have shown that they can exhibit ICT fluorescence, particularly in polar solvents.
The formation of charge-transfer complexes between naphthalene diimides and aromatic solvents has been observed, leading to emissive ground-state charge-transfer complexes. nih.gov This indicates the propensity of the naphthalene moiety to participate in charge transfer interactions. While specific experimental data on the charge transfer characteristics of this compound is limited, theoretical and experimental studies on similar donor-acceptor systems suggest that it would possess favorable charge transport properties, making it a suitable candidate for various layers within an OLED device, including as a host or a charge-transporting material.
Photovoltaic Applications and Energy Conversion Systems
The application of this compound and its derivatives extends to the realm of photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. The favorable electronic properties of naphthalene benzimidazoles make them promising materials for energy conversion systems.
Research into the photophysical and electrochemical properties of thermal-stable naphthalene benzimidazoles has revealed that these compounds possess experimental LUMO energy levels between 3.15 and 3.28 eV. This energy range suggests that naphthalene benzimidazole derivatives equipped with appropriate anchoring groups could be promising materials for use as sensitizers in organic dye-sensitized solar cells. core.ac.uk The function of a sensitizer (B1316253) in a DSSC is to absorb light and inject electrons into the semiconductor's conduction band, and the LUMO level of the dye must be well-aligned with the conduction band of the semiconductor (typically TiO2) for efficient electron injection.
Furthermore, benzimidazole-based materials are being explored as hole-transporting materials (HTMs) in high-performance inverted perovskite solar cells. rsc.orgresearchgate.net These materials can be designed to have appropriate energy level alignment with the perovskite layer, facilitating efficient hole extraction and transport, which is crucial for achieving high power conversion efficiencies. rsc.orgresearchgate.net While specific studies on this compound in perovskite solar cells are not widely reported, the fundamental properties of the naphthalene-benzimidazole scaffold suggest its potential in this application.
Functional Material Design and Polymer Integration
The integration of this compound into polymer structures offers a pathway to develop functional materials with tailored properties for various applications. The benzimidazole and naphthalene moieties can be incorporated into polymer backbones or as pendant groups to impart desired thermal, optical, and electronic characteristics.
Naphthalene-based polymers have been synthesized through methods like Friedel–Crafts crosslinking, creating materials with high surface areas that can serve as catalytic supports. nih.gov Similarly, poly(benzimidazole)s are known for their high thermal stability and are used in demanding applications. The synthesis of polymers containing both pyromellitdiimide and benzimidazole or pyrrolobenzimidazole moieties has been reported, demonstrating the feasibility of creating complex polymer architectures with these heterocyclic units. researchgate.net
While direct polymerization of this compound or its integration into polymers is not extensively documented, the reactive sites on both the benzimidazole and naphthalene rings provide opportunities for polymerization. For instance, the N-H group on the benzimidazole can be functionalized or used as a point of attachment for polymer chains. The resulting polymers could find applications as high-performance plastics, membrane materials, or as active components in electronic devices.
Fluorescent Whitening Agents and Optical Brighteners
Fluorescent whitening agents (FWAs), or optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whiter and brighter appearance of materials. Benzimidazole derivatives are a known class of compounds used as fluorescent whitening agents. core.ac.uknih.govnih.gov The combination of the benzimidazole core with the naphthalene chromophore in this compound suggests its potential in this application.
Host-Guest Systems and Supramolecular Assemblies
The field of supramolecular chemistry explores the non-covalent interactions between molecules to form well-defined, functional assemblies. The structure of this compound, with its aromatic and hydrogen-bonding motifs, makes it an interesting building block for the construction of host-guest systems and supramolecular assemblies.
Benzimidazole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking (via the aromatic rings), and metal coordination (via the nitrogen atoms). These interactions can be exploited to create complex architectures such as molecular cages, capsules, and polymers. The naphthalene moiety, being a large, planar aromatic system, is also highly prone to engaging in π-π stacking interactions.
The combination of these features in this compound could lead to the formation of unique supramolecular structures. For instance, it could act as a guest molecule, being encapsulated within a larger host molecule, or it could self-assemble to form larger structures. While specific examples of host-guest systems involving this compound are not widely reported, the fundamental principles of supramolecular chemistry suggest its potential in this area for applications in sensing, catalysis, and drug delivery.
Development of 1 Naphthalen 1 Yl 1h Benzimidazole Based Chemical Sensors
Design Principles for Optical Chemical Sensors
The design of fluorescent chemosensors based on the 1-(naphthalen-1-yl)-1H-benzimidazole structure often relies on modulating the electronic communication between the naphthalene (B1677914) fluorophore (the signaling unit) and a connected receptor (the binding unit). Two predominant mechanisms employed in this design are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
Intramolecular Charge Transfer (ICT) is a process that occurs in molecules featuring an electron-donating group and an electron-accepting group linked by a conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation. This ICT state often has a distinct fluorescence emission compared to the locally excited state. The sensitivity of the ICT process to the local environment and to the electronic properties of the molecule makes it a powerful tool for chemical sensing. rsc.orgsioc-journal.cn
In the context of this compound derivatives, the naphthalene and benzimidazole (B57391) moieties can act as components of a donor-acceptor system. The binding of an analyte to a receptor site on the sensor can alter the electron-donating or -accepting ability of the involved groups, thereby modulating the ICT process. This modulation leads to a detectable change in the fluorescence spectrum, such as a shift in the emission wavelength or a change in intensity.
A notable example is a benzimidazole-naphthalene hybrid sensor, referred to as NABI, which functions as a sensor for the zinc cation (Zn²⁺). In its free state, the NABI molecule exhibits fluorescence quenching due to processes including ICT. However, when NABI forms a chelate with a Zn²⁺ ion, the ICT process is inhibited. This inhibition restores the fluorescence of the molecule, leading to a "turn-on" signal known as chelation-enhanced fluorescence (CHEF). nih.gov This principle demonstrates how analyte binding can directly interfere with the ICT pathway to generate a clear optical signal.
Photoinduced Electron Transfer (PET) is another fundamental mechanism used in the design of "turn-on" or "turn-off" fluorescent sensors. mdpi.comrsc.org A typical PET sensor consists of three parts: a fluorophore, a receptor for the analyte, and a spacer that electronically insulates the fluorophore from the receptor. mdpi.com In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor (which has a suitable redox potential) to the excited fluorophore, quenching its fluorescence. mdpi.comnih.gov
When the target analyte binds to the receptor, the redox potential of the receptor is altered, making the electron transfer process energetically unfavorable. This inhibits the PET quenching mechanism, causing the fluorophore to emit light and "turn on" the fluorescence signal. researchgate.netwu.ac.th This process is also referred to as chelation-induced enhanced fluorescence (CHEF). tu-clausthal.deresearchgate.net
While direct examples focusing solely on this compound operating via a pure PET mechanism are specific, the principle is widely applied to related structures like 1,8-naphthalimide (B145957) derivatives. researchgate.netwu.ac.thejournal.by For instance, a sensor for Hg²⁺ was developed using a 1,8-naphthalimide fluorophore linked to a (benzimidazolyl)methyl-piperazine receptor. The binding of Hg²⁺ to the benzimidazole-piperazine unit inhibits the PET process from the piperazine (B1678402) to the naphthalimide, resulting in a significant fluorescence enhancement. researchgate.net This illustrates how the benzimidazole moiety can be effectively incorporated as part of a receptor to control a PET sensing mechanism.
Chemo-sensing for Metal Ions
The benzimidazole component of the this compound structure provides an effective binding site for various metal ions due to the presence of nitrogen atoms with available lone pairs of electrons. This has enabled the development of selective sensors for transition metals.
The development of sensors for transition metal ions is of significant interest due to their roles in biological and environmental systems. Probes based on the benzimidazole-naphthalene framework have demonstrated high selectivity for specific ions.
Zinc (Zn²⁺) Detection: A benzimidazole-naphthalene hybrid molecule (NABI) has been shown to be a unique and effective sensor for Zn²⁺ ions. nih.gov The interaction between NABI and Zn²⁺ is a chelation process that rigidifies the molecular structure and inhibits the non-radiative decay pathways, such as ICT, leading to a significant enhancement in fluorescence intensity. This "turn-on" response is highly selective for Zn²⁺ over other common metal ions. nih.govresearchgate.net The sensor exhibits a low limit of detection, making it suitable for sensitive applications. nih.gov
| Sensor | Analyte | Sensing Mechanism | Association Constant (M⁻¹) | Limit of Detection (LOD) |
| NABI | Zn²⁺ | ICT Inhibition / CHEF | 19 x 10⁴ | 6.85 x 10⁻⁸ M |
Table based on data from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov
Copper (Cu²⁺) and Mercury (Hg²⁺) Detection: While the specific NABI sensor showed primary selectivity for Zn²⁺, other sensors incorporating benzimidazole and naphthalene-related fluorophores have been developed for Cu²⁺ and Hg²⁺. For example, a benzimidazole-based dipodal receptor was designed for the selective recognition of Cu²⁺ ions in an aqueous medium through fluorescence quenching. elsevierpure.com Similarly, various 1,8-naphthalimide derivatives, which share structural similarities with the naphthalene portion of the target compound, have been successfully employed as "turn-on" or "turn-off" sensors for Hg²⁺. ejournal.byacs.orgmdpi.commdpi.com In many of these sensors, the fluorescence is quenched by Hg²⁺ due to its heavy atom effect, which promotes intersystem crossing and reduces fluorescence efficiency. mdpi.com
Ratiometric fluorescence sensing is an advanced detection method that provides more reliable and accurate results by measuring the ratio of fluorescence intensities at two different wavelengths. frontiersin.org This approach can correct for variations in probe concentration, excitation light intensity, and environmental factors, which can affect measurements based on a single intensity. frontiersin.orgnih.gov A ratiometric response is typically achieved when the binding of an analyte causes a significant shift in the emission spectrum, leading to the decrease of one emission peak and the simultaneous increase of a new, well-resolved peak. frontiersin.orgnih.gov
This strategy has been successfully applied to benzimidazole-containing probes. For instance, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was developed for the ratiometric turn-on detection of Zn²⁺. researchgate.net Upon binding Zn²⁺, the probe's fluorescence emission shifts, allowing for a ratiometric analysis of the ion concentration. researchgate.net
While a specific ratiometric sensor based on the exact this compound structure is not detailed in the provided sources, the principles can be readily extended. By modifying the structure to enhance analyte-induced changes in the electronic properties, such as promoting excited-state intramolecular proton transfer (ESIPT) or forming an excimer, a ratiometric response could be engineered.
Anion Recognition and Sensing
The benzimidazole scaffold is also highly effective for the recognition of anions, typically through the formation of hydrogen bonds with the N-H proton of the imidazole (B134444) ring. This interaction can be used to design sensors for environmentally and biologically relevant anions.
A dual-analyte sensor based on the benzimidazole-naphthalene hybrid (NABI) has been developed for the independent detection of the azide (B81097) anion (N₃⁻) in addition to its function as a Zn²⁺ sensor. nih.gov The sensing of N₃⁻ relies on the formation of a supramolecular assembly stabilized by hydrogen bonding between the N-H group of the benzimidazole and the anion. This interaction rigidifies the structure, leading to a "turn-on" fluorescence response. nih.gov
Furthermore, a naphthalene benzimidazole (NBI)-based chemosensor was specifically designed for the detection of the fluoride (B91410) ion (F⁻). nih.govresearchgate.net The sensing mechanism involves the reaction of fluoride with a silyl (B83357) ether group attached to the NBI core. This desilylation reaction releases the phenolate (B1203915) form of the molecule, which has drastically different photophysical properties. The reaction results in a dramatic color change from yellow to blue and a simultaneous "turn-off" or quenching of the fluorescence signal. nih.gov This sensor demonstrated an exceptionally low detection limit for fluoride. nih.gov
| Sensor | Analyte | Sensing Mechanism | Association Constant (M⁻¹) | Limit of Detection (LOD) |
| NABI | N₃⁻ | H-bonding Rigidification | 11 x 10² | 1.82 x 10⁻⁷ M |
| NBI-OSi | F⁻ | Desilylation Reaction | Not specified | 3.2 x 10⁻⁹ M |
Table based on data from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.govnih.gov
Insufficient Data Available for this compound Based Chemical Sensors
Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data on the chemical compound This compound in the development of chemical sensors for the targeted applications outlined in the requested article structure. While the broader families of benzimidazole and naphthalene derivatives have been investigated for various sensing applications, specific studies focusing on the utility of this compound in the detection of environmentally relevant anions, pH-sensitive optical switching, detection of biologically relevant small molecules, and as a bioimaging probe with cellular uptake studies could not be identified.
The requested article sections, including the detection of cyanide, pyrophosphate, and thiophenols, as well as its use in pH sensing and bioimaging, require specific experimental findings, data tables, and detailed research outcomes that are not present in the current body of scientific literature for this particular compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would necessitate extrapolating from related but distinct chemical structures, thereby violating the explicit instruction to focus solely on the specified compound.
Coordination Chemistry and Ligand Design with 1 Naphthalen 1 Yl 1h Benzimidazole
Synthesis of Metal Complexes Utilizing 1-(Naphthalen-1-yl)-1H-benzimidazole as a Ligand
The synthesis of metal complexes with this compound as a ligand is anticipated to follow established methodologies for N-heterocyclic ligands. The primary coordination site is expected to be the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, which possesses a lone pair of electrons available for donation to a metal center.
Mono- and Polymetallic Complex Formation
The formation of both mono- and polymetallic complexes is conceivable. In the case of monometallic complexes, the this compound ligand would likely act as a monodentate ligand, coordinating to a single metal ion through the N3 atom. The reaction of the ligand with a metal salt, such as a halide or acetate, in a suitable solvent would be the standard synthetic route.
For the formation of polymetallic complexes, the ligand itself does not inherently possess bridging capabilities in a straightforward manner. However, polymetallic structures could be achieved through the use of anionic co-ligands that can bridge two or more metal centers, with the this compound ligand occupying the remaining coordination sites.
Coordination Modes and Binding Sites (e.g., N-donor, π-coordination)
The primary and most stable coordination mode for this compound is expected to be as an N-donor ligand. The lone pair of electrons on the N3 atom of the benzimidazole (B57391) ring is the most accessible and nucleophilic site for coordination to a metal ion.
While less common for benzimidazole itself, the possibility of π-coordination involving the fused benzene (B151609) ring of the benzimidazole or the naphthalene (B1677914) ring system cannot be entirely ruled out, especially with electron-rich transition metals in low oxidation states. Such interactions, if present, would likely be weak and secondary to the primary N-coordination. The steric bulk of the naphthalene group may also influence the coordination environment and the accessibility of the metal center.
Structural Characterization of Metal Complexes
The structural elucidation of any potential metal complexes of this compound would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
Crystal Structures and Coordination Geometry
In the absence of experimentally determined crystal structures for metal complexes of this compound, predictions about the coordination geometry can be made based on related structures. For a monometallic complex with a general formula [M(L)n(X)m] (where L is this compound, X is an anionic ligand, and n and m are stoichiometric coefficients), the coordination geometry around the central metal ion would be dictated by its preferred coordination number and the steric demands of the ligands. Common geometries such as tetrahedral, square planar, or octahedral would be expected depending on the metal ion.
For instance, a hypothetical tetrahedral complex of a divalent metal ion (M²⁺) could be of the form [M(this compound)₂X₂]. The crystal packing of such complexes would be influenced by intermolecular forces such as van der Waals interactions and potential π-π stacking between the aromatic rings of the ligands.
Spectroscopic Signatures of Complexation
Coordination of this compound to a metal ion would induce noticeable changes in its spectroscopic signatures.
Infrared (IR) Spectroscopy: The C=N stretching vibration of the imidazole ring, typically observed in the region of 1600-1630 cm⁻¹, would be expected to shift to a lower or higher frequency upon coordination, indicating the involvement of the N3 atom in bonding with the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the proton on the C2 carbon of the benzimidazole ring would likely experience a downfield shift upon coordination due to the deshielding effect of the metal ion. Similarly, changes in the chemical shifts of the protons on the fused benzene and naphthalene rings would be anticipated.
UV-Visible Spectroscopy: The electronic absorption spectrum of the free ligand is characterized by π-π* transitions within the aromatic systems. Upon complexation, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear, typically at longer wavelengths.
Influence of Metal Ions on the Photophysical Properties of this compound Ligands
The photophysical properties of N-(alpha-naphthyl)-benzimidazole, which is another name for this compound, have been studied, and it is known to exhibit intramolecular charge transfer (ICT) fluorescence in polar solvents. nih.gov The fluorescence of such benzimidazole derivatives can be influenced by interactions with other molecules. nih.gov
Generally, the following effects can be anticipated:
Luminescence Quenching or Enhancement: Coordination to a paramagnetic metal ion often leads to quenching of the ligand-based fluorescence through energy or electron transfer processes. Conversely, coordination to certain diamagnetic metal ions, such as Zn²⁺ or Cd²⁺, can lead to an enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This is often attributed to the increased rigidity of the ligand upon complexation, which reduces non-radiative decay pathways.
Shift in Emission Wavelength: The emission maximum of the ligand could experience a blue or red shift (hypsochromic or bathochromic shift) upon coordination. This shift would depend on the extent to which the metal ion stabilizes or destabilizes the ground and excited states of the ligand.
Emergence of New Emission Bands: In some cases, particularly with heavy metal ions, coordination can facilitate intersystem crossing from the singlet excited state to a triplet excited state, leading to phosphorescence at longer wavelengths. New emission bands arising from MLCT or LMCT excited states are also possible.
The table below summarizes the expected photophysical changes upon complexation of this compound with different types of metal ions, based on general principles of coordination chemistry.
| Metal Ion Type | Expected Effect on Luminescence | Potential Mechanism |
| Paramagnetic Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Quenching | Energy transfer, electron transfer |
| Diamagnetic d¹⁰ Metals (e.g., Zn²⁺, Cd²⁺) | Enhancement (CHEF) | Increased rigidity, reduced non-radiative decay |
| Heavy Metals (e.g., Ru²⁺, Ir³⁺, Pt²⁺) | Potential for Phosphorescence | Enhanced intersystem crossing |
Catalytic Applications of Metal-1-(Naphthalen-1-yl)-1H-benzimidazole Complexes
General studies on related benzimidazole-metal complexes suggest potential avenues for the application of this compound in catalysis. For instance, ruthenium(II) complexes with benzimidazole-derived ligands have been investigated as effective catalysts in the transfer hydrogenation of ketones. Similarly, palladium(II) complexes bearing benzimidazole-based ligands have shown catalytic activity in direct C-H arylation of heteroaromatics and in Suzuki-Miyaura cross-coupling reactions. Copper(I) complexes with benzimidazole ligands have also been employed in cycloaddition reactions.
The application of metal complexes in asymmetric catalysis is a field of intense research, with the design of chiral ligands being a key aspect. For this compound to be utilized in asymmetric catalysis, it would typically require modification to introduce chirality. This could be achieved, for example, by introducing a chiral center on the naphthalene or benzimidazole moiety, or by creating a chiral-at-metal complex. While there is extensive literature on chiral metal complexes for enantioselective reactions, no studies were found that specifically employ a chiral version of this compound. Therefore, no data on enantiomeric excess or specific asymmetric transformations for this ligand are available.
Metal complexes are pivotal in a wide array of organic transformation reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds. While palladium complexes with other benzimidazole-based ligands have been successfully used in these reactions, the specific performance of a palladium-1-(Naphthalen-1-yl)-1H-benzimidazole complex, including yields and substrate scope, has not been reported.
Similarly, rhodium-catalyzed hydroformylation is a significant industrial process for the synthesis of aldehydes. The ligand plays a crucial role in controlling the regioselectivity and efficiency of the reaction. Although various phosphorus- and nitrogen-containing ligands have been explored for this transformation, the use of this compound as a ligand in rhodium-catalyzed hydroformylation has not been documented.
Medicinal Chemistry Research Directions: Structure Activity and Mechanistic Insights for 1 Naphthalen 1 Yl 1h Benzimidazole Analogs
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity. For the 1-(naphthalen-1-yl)-1H-benzimidazole scaffold, this approach delineates the key chemical moieties that interact with a biological target. The core pharmacophoric features include the planar, aromatic naphthalene (B1677914) ring, which typically engages in hydrophobic and π–π stacking interactions, and the benzimidazole (B57391) system, a bicyclic aromatic heterocycle that can participate in hydrogen bonding, metal ion chelation, and further π–π stacking. researchgate.net The spatial arrangement of these features is critical; for instance, in the related compound 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, the benzimidazole unit and the naphthalene ring system are both essentially planar, but they are oriented at a significant dihedral angle to each other, creating a specific three-dimensional architecture for receptor recognition. nih.gov
Ligand-based drug design utilizes the knowledge of these pharmacophoric features to develop quantitative structure-activity relationship (QSAR) models. These computational models correlate variations in the chemical structure of analogs with their observed biological activities, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.gov By analyzing a series of this compound analogs, researchers can identify which substitutions on either the naphthalene or benzimidazole rings lead to enhanced activity, guiding the synthesis of more potent and selective molecules. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For this compound analogs, SAR investigations have provided critical insights into optimizing their therapeutic potential.
The naphthalene moiety serves as a large, hydrophobic scaffold that can be modified to fine-tune biological activity. The position of substitution on the naphthalene ring is a critical determinant of potency. mdpi.com Studies on related naphthyl-substituted benzimidazoles have shown that even minor changes, such as the presence or absence of a linker between the naphthalene and benzimidazole moieties, can significantly impact antimicrobial activity. mersin.edu.tr For instance, derivatives lacking a methyl linker demonstrated increased inhibition of microbial growth compared to their counterparts with a linker. mersin.edu.tr
In the context of anticancer activity, specific substitution patterns on the naphthalene ring can enhance both potency and selectivity. Research on a series of naphthalene-substituted benzimidazole derivatives revealed that compounds 11 and 13 exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values in the sub-micromolar range. acgpubs.orgresearchgate.net Furthermore, compound 18 from the same series showed high selectivity against the HepG2 liver cancer cell line while being significantly less toxic to normal human embryonic kidney cells (HEK293), highlighting the potential to develop tumor-specific agents through strategic modification of the naphthalene ring. acgpubs.orgresearchgate.net
| Compound | HepG2 (Liver Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 11 | 0.078 - 0.625 | >1.25 | Data Not Specified |
| Compound 13 | 0.078 - 0.625 | >1.25 | Data Not Specified |
| Compound 18 | 0.078 | 1.25 | ~16-32 |
The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. researchgate.net Its structural rigidity and the presence of nitrogen atoms make it an effective participant in molecular recognition events. The benzimidazole ring system can act as both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen), facilitating strong binding to protein active sites. nih.gov
SAR studies consistently show that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are crucial for modulating pharmacological activity. nih.govnih.gov The nature and position of these substituents can significantly influence the compound's anti-inflammatory, antimicrobial, or anticancer effects. nih.gov For example, in a series of antimicrobial naphthyl-benzimidazoles, the introduction of a nitro group at the C-5/C-6 position was explored to enhance activity. researchgate.net The inherent planarity of the benzimidazole unit also facilitates favorable π-π stacking interactions with aromatic amino acid residues in target proteins, further stabilizing the ligand-receptor complex. researchgate.netnih.gov
| Compound | Target Organism(s) | MIC Range (µg/mL) |
|---|---|---|
| Compound 17 | Fungal Strains | 15.62 |
| Compound 18 | Gram-positive & Gram-negative Bacteria | 7.81 - 62.50 |
Molecular Docking and Receptor Binding Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding mode, affinity, and specific molecular interactions that stabilize the complex.
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer. researchgate.net As such, HSP90 has emerged as a key target for anticancer drug development. nih.gov Molecular docking studies can be employed to predict how this compound analogs might bind to the ATP-binding pocket in the N-terminal domain of HSP90. These simulations can estimate binding affinities (often expressed as a docking score or binding free energy in kcal/mol) and identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp93, Asn51) and hydrophobic interactions within the pocket. nih.gov
While specific docking studies for this compound with HSP90 are not detailed in the provided research, studies on related benzimidazole and naphthalene-based compounds against other targets illustrate the approach. For instance, docking of naphthyl-substituted benzimidazoles into the active site of E. coli topoisomerase I revealed strong interactions with key active site residues, suggesting a mechanism for their antimicrobial activity. mersin.edu.trresearchgate.net Similarly, docking simulations of other benzimidazole derivatives against targets like EGFR have identified crucial hydrogen bond and hydrophobic interactions that govern their inhibitory potential. ukm.my These studies serve as a blueprint for investigating the interaction of this compound analogs with HSP90 and other relevant cancer targets.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | -8.2 | ILE12, VAL20, LYS35, HIS95 nih.gov |
| Naphthyl-Benzimidazoles | E. coli Topoisomerase I | Not Specified | Strong interactions with active site residues reported mersin.edu.trresearchgate.net |
| Keto-Benzimidazoles | EGFR (wild-type) | -8.1 | Hydrogen bonds and hydrophobic interactions reported ukm.my |
Investigation of Molecular Mechanisms of Action (e.g., Microtubule Inhibition)
Elucidating the molecular mechanism of action is crucial for the rational development of therapeutic agents. Benzimidazole-containing compounds are well-known for their ability to interfere with microtubule dynamics, a mechanism central to their use as anticancer and anthelmintic agents. nih.govbiorxiv.org Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
Many benzimidazole derivatives, such as nocodazole, function as microtubule-destabilizing agents. nih.govnih.gov They bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death). nih.gov The structural similarity of this compound to other microtubule-targeting agents suggests this is a highly probable mechanism of action for its anticancer effects. rsc.orgmdpi.com
Interestingly, recent research has revealed that not all benzimidazoles are microtubule destabilizers. A study identified novel benzimidazole derivatives that exhibit profound anticancer activity by acting as microtubule-stabilizing agents, a mechanism similar to the well-known drug paclitaxel. nih.gov This finding opens up a new avenue for the development of this compound analogs with a different, and potentially more effective, mode of microtubule interaction. Furthermore, other mechanisms have been identified for different benzimidazole scaffolds; a novel class of benzimidazole compounds was found to act as species-selective inhibitors of Complex I in the mitochondrial electron transport chain, presenting an entirely different mechanism for their anthelmintic properties. biorxiv.org
DNA Interaction Studies
The unique structural architecture of this compound, featuring a planar naphthalene ring system fused to a benzimidazole core, suggests a strong potential for interaction with DNA. Benzimidazoles are structurally analogous to purine (B94841) nucleotide bases, a feature that has been extensively utilized in medicinal chemistry. nih.gov This similarity allows them to interact with the grooves of DNA or intercalate between base pairs, subsequently interfering with DNA-associated processes. researchgate.net The planar aromatic surface of the naphthalene moiety further enhances this potential, as such structures are characteristic of DNA intercalators. nih.govmdpi.com
Intercalation Mechanisms and Binding Affinity with Nucleic Acids
Research on analogous compounds supports the hypothesis that this compound derivatives primarily interact with DNA via intercalation. In this mechanism, the planar naphthalene ring inserts itself between the stacked base pairs of the DNA double helix. Computational and experimental studies on related imidazolyl-naphthalenediimide conjugates confirm the intercalation of the naphthalene core between DNA base pairs. nih.gov This interaction is stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases.
The binding affinity of these compounds to DNA is a critical determinant of their biological activity. Studies on a series of naphthalimide derivatives, which also feature a planar naphthalene system, have demonstrated moderate to strong binding affinities with calf thymus DNA (ct-DNA). nih.gov Similarly, dicationic naphthalene analogues of benzimidazoles have shown strong DNA affinities, evidenced by significant increases in the DNA melting temperature (ΔTm). nih.gov The binding affinity can be quantified using techniques like isothermal calorimetry and fluorescence spectroscopy. For instance, studies on imidazolyl-naphthalenediimide conjugates revealed that the interaction is enthalpically favorable, driven by electrostatic and hydrogen-bonding interactions between the compound and the DNA grooves, in addition to the intercalation of the naphthalene core. nih.gov
The structural features of the benzimidazole and naphthalene rings play a synergistic role. The benzimidazole moiety can engage in hydrogen bonding within the DNA grooves, while the naphthalene ring provides the necessary planarity and surface area for effective intercalation. This dual-mode binding can lead to high-affinity interactions.
Impact on DNA Structure and Function
The intercalation of this compound analogs into the DNA helix induces significant structural perturbations. These changes can be monitored using spectroscopic techniques such as circular dichroism (CD). The presence of intercalating agents typically causes changes in the CD spectrum of DNA, reflecting alterations in helical structure, such as unwinding of the helix and an increase in its length. mdpi.com For example, the interaction of 4-carboranyl-1,8-naphthalimides with ct-DNA resulted in a rapid increase in the positive bands of the CD spectrum, which is indicative of the destacking of DNA base pairs and local helix destabilization following intercalation. mdpi.com
Such structural changes have profound functional consequences. Intercalation can inhibit key cellular processes like DNA replication and transcription by physically blocking the progression of polymerases along the DNA strand. This can suppress the formation of nucleic acids, leading to cell death. researchgate.net Furthermore, some DNA-binding agents can stabilize the covalent complex formed between topoisomerase enzymes and DNA. mdpi.com Naphthalimides, for instance, are known to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication. mdpi.com By interfering with topoisomerase function, these compounds can induce cell cycle arrest and apoptosis, a mechanism central to their anticancer activity. mdpi.comnih.gov The biological significance of potent imidazolyl naphthalenediimide conjugates has been demonstrated by the inhibition of topoisomerase I activity. nih.gov
Exploration of Specific Biological Activities (excluding clinical trials)
Beyond their interaction with DNA, analogs of this compound have been explored for a range of other biological activities, leveraging the versatile benzimidazole scaffold.
Antioxidant Mechanisms and Radical Scavenging Activity
Benzimidazole derivatives are recognized as a privileged class of heterocyclic compounds with significant antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, is implicated in numerous diseases. nih.govresearchgate.net Therefore, compounds with radical scavenging capabilities are of great therapeutic interest.
The antioxidant activity of benzimidazole analogs is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netrsc.org The mechanism of action typically involves the donation of a hydrogen atom from the benzimidazole ring (specifically the N-H group) or from hydroxyl substituents on the aromatic rings to neutralize free radicals. nih.gov Computational studies on benzimidazole-arylhydrazone hybrids have shown that they can deactivate highly reactive hydroxyl, alkoxyl, and hydroperoxyl radicals through hydrogen atom transfer (HAT) or radical adduct formation (RAF) mechanisms. rsc.orgnih.gov
The structure of the substituents on the benzimidazole core significantly influences the antioxidant capacity. Electron-donating groups generally enhance activity. For instance, studies on various substituted benzimidazoles have demonstrated a wide range of radical scavenging potencies, with some derivatives showing activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). nih.govijpsjournal.com
| Compound | Assay | Activity (% Inhibition or IC50) | Reference |
|---|---|---|---|
| 2-(p-bromophenyl)-1H-benzimidazole derivative | Lipid Peroxidation (LPO) Inhibition | 57% inhibition | nih.gov |
| MSB 3 (Benzimidazole Derivative) | DPPH Radical Scavenging | 75.74% inhibition | ijpsjournal.com |
| 2-p-tolyl-1H-benzimidazole | DPPH Radical Scavenging | IC50 = 773 µM | semanticscholar.org |
| 2-(4-methoxyphenyl)-1H-benzimidazole | DPPH Radical Scavenging | IC50 = 800 µM | semanticscholar.org |
| 2,3-dihydroxy benzimidazolyl-2-hydrazone (5b) | DPPH Radical Scavenging | Highly effective | rsc.org |
| 3,4-dihydroxy benzimidazolyl-2-hydrazone (5d) | ABTS Radical Scavenging | Highly effective | rsc.org |
Anthelmintic Activity: Molecular Basis
Benzimidazole derivatives are a cornerstone of anthelmintic therapy in both human and veterinary medicine. nih.gov Their broad-spectrum efficacy against various parasitic worms is well-documented. rsc.orgresearchgate.net
The primary molecular basis for the anthelmintic action of benzimidazoles is their specific interaction with β-tubulin, a protein subunit of microtubules. Microtubules are essential cytoskeletal components in eukaryotic cells, involved in processes such as cell division, motility, and intracellular transport. Benzimidazole anthelmintics bind to a specific site on the β-tubulin of parasitic helminths with high affinity. This binding inhibits the polymerization of tubulin into microtubules, leading to the disruption of microtubule-dependent functions. nih.gov
This disruption is fatal to the parasite. For example, the inhibition of microtubule formation in the intestinal cells of the worm impairs its ability to absorb nutrients, leading to starvation and death. The selectivity of these drugs arises from their significantly higher affinity for parasitic β-tubulin compared to the mammalian homolog, minimizing host toxicity. Molecular modeling studies have helped to define the structural and electronic features required for potent anthelmintic activity, such as the orientation of substituent groups on the benzimidazole ring system. nih.gov In vitro studies on new benzimidazolyl-2-hydrazones demonstrated that they were more active against encapsulated Trichinella spiralis than the clinically used drugs albendazole (B1665689) and ivermectin, with some derivatives killing 100% of parasitic larvae after 24 hours. rsc.org
Antifungal Activity: Molecular Basis
The benzimidazole scaffold, particularly when combined with a naphthalene moiety, has also yielded compounds with promising antifungal activity. mersin.edu.tr The rise of drug-resistant fungal infections necessitates the development of new antifungal agents. nih.gov
The molecular basis of the antifungal activity of benzimidazole derivatives can be multifaceted. Similar to their anthelmintic action, some benzimidazoles, like benomyl, act by binding to fungal β-tubulin and disrupting microtubule assembly. However, other mechanisms are also prevalent. For instance, certain derivatives may inhibit key fungal enzymes. Molecular docking studies on naphthyl-substituted benzimidazoles suggest they can interact with the active site of enzymes like E. coli topoisomerase I, indicating a potential for inhibiting fungal DNA replication enzymes. mersin.edu.tr
Another potential mechanism involves the disruption of the fungal cell membrane. The lipophilic nature of the naphthalene ring could facilitate the insertion of the molecule into the ergosterol-containing fungal membrane, altering its permeability and leading to cell lysis. mdpi.com The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth. Studies have shown that naphthyl-substituted benzimidazoles exhibit potent activity against various fungal strains, including Candida and Aspergillus species. mersin.edu.trijpsjournal.com
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 17 (Naphthyl-benzimidazole) | Candida albicans | 15.62 | mersin.edu.tr |
| Compound 17 (Naphthyl-benzimidazole) | Candida glabrata | 15.62 | mersin.edu.tr |
| Compound 17 (Naphthyl-benzimidazole) | Candida krusei | 15.62 | mersin.edu.tr |
| Compound 18 (Naphthyl-benzimidazole) | Staphylococcus aureus | 7.81 | mersin.edu.tr |
| Thioether benzimidazole derivative (7f) | Candida tropicalis | 4 | nih.gov |
Antiviral Activity: Molecular Basis
The benzimidazole scaffold, particularly when functionalized with moieties like naphthalene, is a cornerstone in the development of novel antiviral agents. Research into analogs of this compound has revealed several molecular mechanisms through which these compounds exert their antiviral effects. A primary mode of action is the allosteric inhibition of viral enzymes essential for replication. For instance, benzimidazole-based compounds have been identified as effective allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, a key enzyme in the viral replication machinery. nih.gov These inhibitors are believed to act on a surface GTP-binding site, preventing the enzyme from engaging with its RNA template, thereby halting viral RNA synthesis. nih.gov
Furthermore, derivatives incorporating a naphthalene group have shown potent activity against other RNA viruses. Naphthalene conjugated to a benzimidazole core demonstrated significant antiviral activity against Zika virus (ZIKV) strains. nih.gov The mechanism for other benzimidazole derivatives has been linked to the interference with the viral entry process. Certain analogs have been found to be active against Respiratory Syncytial Virus (RSV) by targeting the F protein, which is critical for the fusion of the virus with the host cell membrane. researchgate.net This inhibition of fusion prevents the viral genome from entering the host cell, thus stopping the infection at an early stage. The broad spectrum of activity suggests that the naphthalene-benzimidazole scaffold can be tailored to target specific viral proteins, including polymerases and fusion proteins, making it a versatile platform for antiviral drug discovery. nih.govresearchgate.net
Anticancer Mechanisms: In Vitro Cellular Studies (excluding clinical)
The this compound framework and its analogs have emerged as promising candidates in anticancer research, demonstrating potent cytotoxic activity against a variety of human cancer cell lines in in vitro studies. The planar aromatic nature of the naphthalene and benzimidazole rings is a key structural feature that facilitates multiple anticancer mechanisms. rsc.orgnih.gov
One of the primary mechanisms identified is the interaction with nucleic acids. Naphthalimide-benzimidazole conjugates, for example, are thought to bind with calf-thymus DNA (ct-DNA) through an intercalation mode. rsc.org This insertion between DNA base pairs disrupts the DNA structure, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death. nih.gov
In addition to direct DNA interaction, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. Studies on naphthalene-substituted analogs have shown they can trigger DNA damage and induce autophagic cell death in cancer cells. nih.gov Other benzimidazole derivatives have been shown to suppress the activity of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MEK/Erk pathways, by inhibiting receptor tyrosine kinases like HER2 and EGFR. nveo.org This leads to cell cycle arrest, typically in the G1 phase, and subsequent apoptosis. nveo.org The ability to modulate tubulin polymerization is another observed mechanism, disrupting the formation of the mitotic spindle and halting cell division. nih.gov
The cytotoxic effects of various naphthalene-benzimidazole analogs have been documented across numerous cancer cell lines, highlighting their broad potential.
| Compound Class | Cancer Cell Lines Tested | Observed Mechanism | Reference |
|---|---|---|---|
| Naphthalimide-Benzimidazole Conjugates | 60 human cancer cell lines (including leukemia, lung, colon, melanoma, etc.) | DNA intercalation | rsc.orgdntb.gov.ua |
| Naphthalene-Substituted Triazole Spirodienones | MDA-MB-231 (Breast), HeLa (Cervical), A549 (Lung) | Cell cycle arrest, Apoptosis induction | nih.gov |
| 1,8-Naphthalimide (B145957) Derivatives | A549 (Lung), various human and murine cells | DNA damage, Autophagic cell death, Demethylase inhibition | nih.gov |
| Thiazolylbenzimidazole Compounds | SMMC-7721 (Hepatocellular carcinoma), A549 (Lung) | Antiproliferative activity | nveo.org |
| 2-Acetylpyridine Hydrazones of Benzimidazole | HeLa (Cervical), MCF-7 (Breast), A549 (Lung) | Cytotoxicity, Inhibition of colon carcinoma and melanoma cells | nih.gov |
Anti-inflammatory and Analgesic Research
Derivatives of the benzimidazole scaffold are well-documented for their significant anti-inflammatory and analgesic properties. researchgate.net Research on analogs, including those with structural similarities to this compound, has demonstrated efficacy in various preclinical models of pain and inflammation. banglajol.inforesearchgate.netnih.gov
The analgesic effects have been evaluated using both peripheral and central pain models. In peripheral models, such as the acetic acid-induced writhing test, benzimidazole derivatives have shown a notable reduction in the number of writhes, with some compounds exhibiting inhibition comparable to standard drugs like aceclofenac. banglajol.info In central analgesic models, like the tail-flick test, certain analogs increased the pain threshold significantly over time, indicating a centrally mediated analgesic action similar to morphine. banglajol.inforesearchgate.net
The anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rats. nih.gov Benzimidazole derivatives have demonstrated a potent ability to inhibit paw edema, with effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). banglajol.infoscialert.net The molecular basis for this anti-inflammatory action is linked to the modulation of pro-inflammatory mediators. Studies have shown that these compounds can downregulate the expression and levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Furthermore, they can decrease the levels of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov This multi-faceted approach, targeting key inflammatory pathways, underscores the therapeutic potential of this chemical class as anti-inflammatory and analgesic agents. nih.govnih.gov
| Compound Class | Test Model | Observed Effect | Reference |
|---|---|---|---|
| Substituted Benzimidazoles | Acetic Acid-Induced Writhing (Peripheral Analgesia) | Up to 83.05% writhing inhibition | banglajol.info |
| 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols | Tail Flick (Central Analgesia) | Significant increase in pain threshold | researchgate.net |
| Substituted Benzimidazoles | Carrageenan-Induced Paw Edema (Anti-inflammatory) | Up to 87.72% paw edema inhibition | banglajol.info |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | Carrageenan-Induced Paw Edema (Anti-inflammatory) | 23.88% to 37.31% inhibition | nih.gov |
Immunomodulatory Properties
Beyond direct anti-inflammatory action, certain benzimidazole derivatives exhibit significant immunomodulatory properties. This activity is particularly relevant in the context of autoimmune diseases like rheumatoid arthritis, where the immune system mistakenly attacks the body's own tissues. nih.gov In preclinical models, specific benzimidazole derivatives have demonstrated the ability to attenuate joint inflammation, bone erosion, and cartilage degradation. nih.gov
The molecular mechanism underlying these immunomodulatory effects is the downregulation of key pro-inflammatory markers that drive the autoimmune response. nih.gov Research has shown that treatment with a benzimidazole derivative in an adjuvant-induced arthritis model led to a significant reduction in the mRNA expression and circulating levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov This reduction in key cytokines helps to dampen the overactive immune response. This suggests that the benzimidazole scaffold can serve as a template for developing novel therapeutic agents for challenging autoimmune disorders by selectively inhibiting cellular immune responses. nih.govresearchgate.net
Enzyme Inhibition Profiles
The benzimidazole core is a privileged scaffold for designing potent and selective enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.
H+/K+ ATPase Inhibition : Substituted benzimidazoles are renowned for their ability to inhibit the gastric proton pump, H+/K+-ATPase. nih.govdarmzentrum-bern.ch This enzyme is the final step in the acid secretion pathway in parietal cells of the stomach. darmzentrum-bern.ch Compounds of this class, which are acid-activated prodrugs, accumulate in the acidic environment of the parietal cell canaliculus. nih.gov Following an acid-catalyzed rearrangement, they form a reactive species that binds covalently to cysteine residues on the luminal surface of the H+/K+-ATPase. nih.gov This irreversible binding inactivates the enzyme, leading to a potent and long-lasting inhibition of gastric acid secretion. nih.govnih.gov This mechanism is the basis for the clinical use of proton pump inhibitors (PPIs). darmzentrum-bern.ch
Biotin (B1667282) Carboxylase Inhibition : Biotin carboxylase is a critical component of the acetyl-CoA carboxylase (ACC) enzyme complex, which catalyzes the first committed step in fatty acid biosynthesis. nih.govmdpi.com As this pathway is essential for bacterial membrane biogenesis, its enzymes are attractive targets for novel antibacterial agents. mdpi.combrylinski.org Benzimidazole carboxamides are among the classes of molecules that have been found to inhibit bacterial biotin carboxylase. mdpi.com By blocking the ATP-dependent carboxylation of biotin, these inhibitors disrupt the fatty acid synthesis pathway, leading to an antibacterial effect. nih.gov This highlights a different therapeutic direction for benzimidazole analogs, targeting bacterial metabolic pathways.
Anti-Corrosion Properties and Mechanisms
In the field of materials science, this compound and its analogs have demonstrated significant potential as effective corrosion inhibitors, particularly for metals like carbon steel and copper in acidic environments. researchgate.netnajah.edursc.org The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.orgresearchgate.net
The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. The benzimidazole and naphthalene rings provide a large surface area and a high density of π-electrons. researchgate.net Additionally, the nitrogen atoms in the benzimidazole ring possess lone pairs of electrons. researchgate.net These structural features allow the molecule to adsorb onto the metal surface through a process of charge sharing or transfer, where the electrons are donated to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond (chemisorption). researchgate.net This strong adsorption follows isotherms such as the Langmuir isotherm and results in the formation of a stable, protective film. rsc.org
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edursc.org High inhibition efficiencies, often exceeding 95%, have been reported for various benzimidazole derivatives, underscoring their effectiveness in protecting metallic surfaces. najah.edursc.org
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency | Mechanism | Reference |
|---|---|---|---|---|---|
| 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | Steel | Not specified | Not specified | Adsorption via heteroatoms and planar structure | researchgate.net |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4% | Mixed-type, Langmuir adsorption | rsc.org |
| 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1) | Mild Steel | 1.0 M HCl | 97.7% | Mixed-type inhibitor | najah.edu |
| 1H-benzimidazole | Copper, Zinc, Brass | Alkaline and Neutral Media | High | Adsorption on metal surface | researchgate.net |
Future Research Avenues and Interdisciplinary Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Scalability
The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the widespread application of 1-(naphthalen-1-yl)-1H-benzimidazole and its derivatives. Traditional methods often require harsh conditions or multi-step procedures. Future research should focus on greener and more scalable alternatives.
Key areas for exploration include:
One-Pot Syntheses: Designing cascade reactions that combine multiple synthetic steps into a single operation can significantly improve efficiency. For instance, reacting 1,2-phenylenediamine derivatives with 1/2-carboxylic acid-substituted naphthalene (B1677914) derivatives under microwave irradiation with a catalyst like polyphosphoric acid has shown promise for generating analogous structures in an eco-friendly and rapid manner. rsc.orgmdpi.com
Microwave-Assisted Synthesis: This technique offers advantages such as faster reaction times, higher yields, and enhanced selectivity compared to conventional heating. rsc.orgmdpi.com The application of microwave irradiation to the condensation of o-phenylenediamine (B120857) with naphthaldehyde could streamline the synthesis of the title compound.
Metal-Free Catalysis: To align with the principles of green chemistry, exploring metal-free catalytic systems is crucial. These methods avoid the use of potentially toxic and expensive metal catalysts, offering a more sustainable synthetic pathway. nih.gov
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher reproducibility and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow chemistry setup would be a significant step towards industrial-scale production.
Advanced Spectroscopic Techniques for Real-Time Monitoring
The implementation of Process Analytical Technology (PAT) is revolutionizing pharmaceutical and chemical manufacturing by enabling real-time monitoring and control of critical process parameters. mt.comlongdom.org Future synthetic work on this compound would benefit immensely from the integration of advanced spectroscopic tools for in-situ reaction monitoring.
Promising techniques include:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and the identification of potential side reactions. mt.comrsc.org
Flow NMR: The use of Nuclear Magnetic Resonance spectroscopy in a flow setup can offer detailed structural information during the course of a reaction, providing deep mechanistic insights and ensuring process robustness. rsc.org
By applying these PAT tools, researchers can gain a deeper understanding of the reaction kinetics and mechanisms, leading to optimized, safer, and more consistent manufacturing processes. polito.itresearchgate.net
Integration of Machine Learning and AI in Computational Design
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in drug discovery and materials science. rsc.orgresearchgate.net These computational approaches can accelerate the design and discovery of novel this compound analogs with tailored properties.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to predict the biological activity or physical properties of new derivatives based on their chemical structure. nih.gov
Virtual High-Throughput Screening (vHTS): Using computational docking and scoring to screen vast virtual libraries of compounds against biological targets, identifying promising candidates for synthesis and experimental testing. nih.gov
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a target protein or desired photophysical characteristics.
These in silico methods can significantly reduce the time and cost associated with traditional trial-and-error approaches, enabling a more rational and targeted design of new functional molecules. researchgate.net
Multi-Functional Materials Development
The π-conjugated system of this compound makes it an attractive building block for the development of advanced, multi-functional materials. The combination of the electron-rich naphthalene and the versatile benzimidazole (B57391) moiety can give rise to unique optical and electronic properties.
Future research in this area could explore:
Organic Light-Emitting Diodes (OLEDs): Designing derivatives with tunable fluorescence emission for use as emitters in OLED displays and lighting. A related naphthalene–phenanthro[9,10-d]imidazole system has already demonstrated tunable luminescence, suggesting this is a promising avenue. researchgate.net
Fluorescent Sensors: The development of materials that can act as both a sensor and have another function, such as catalytic activity or targeted delivery.
Artificial Light-Harvesting Systems: Creating self-assembled superstructures that can efficiently capture and transfer energy, mimicking natural photosynthetic processes for applications in solar energy conversion. researchgate.net
By strategically modifying the molecular structure, it is possible to create materials where multiple functionalities are synergistic, leading to novel applications in optoelectronics and beyond.
Expanding Sensing Applications to Complex Biological and Environmental Matrices
While benzimidazole derivatives have shown promise as chemical sensors, a key challenge is to demonstrate their efficacy in real-world, complex samples. Future work must focus on validating these sensors in biological fluids and environmental matrices.
Specific goals include:
Biological Sensing: Developing probes for the detection of specific biomolecules, such as amino acids or metal ions, directly in complex media like human serum or living cells. For example, benzimidazole-based probes have been successfully used to quantify cysteine in human serum samples. nih.govnih.gov
Environmental Monitoring: Designing sensors for the detection of pollutants, such as heavy metal ions or fungicides, in water and soil samples. Benzimidazole-based chemosensors have demonstrated the ability to detect ions like Fe(II), Fe(III), Zn(II), and Cu(II) in aqueous solutions, with detection limits below WHO guidelines for drinking water. rsc.orgrsc.org Other studies have focused on detecting benzimidazole fungicides in soil. nih.gov
The table below summarizes the performance of various benzimidazole-based sensors in complex matrices, highlighting their potential for practical applications.
| Sensor Type | Analyte | Matrix | Detection Limit (LOD) | Reference |
| Fluorescence Turn-on | Cysteine | Human Serum | 43 nM | nih.govnih.gov |
| Colorimetric | Fe(II) / Fe(III) | Water Samples | 1.18 µM / 1.21 µM | rsc.org |
| Fluorometric | Zn(II) | Water Samples | 1.05 µM | rsc.org |
| Fluorescence Turn-off | Cu(II) | Aqueous Solution | - | rsc.org |
| Fluorescence Turn-off | Co(II) | Aqueous Solution | 3.56 µM | mdpi.comresearchgate.net |
| LC-Fluorescence | Benzimidazole Fungicides | Soil Samples | 1.0-1.6 ng/g | nih.govresearchgate.net |
Deeper Mechanistic Understanding of Biological Interactions
To advance the development of this compound derivatives as therapeutic agents, a more profound understanding of their interactions with biological targets at the molecular level is essential.
Future research should employ a combination of computational and experimental techniques:
Molecular Docking and Dynamics Simulations: These computational methods can predict the binding modes of benzimidazole derivatives within the active sites of target proteins, such as kinases or topoisomerases, identifying key interactions that govern affinity and selectivity. nih.govnih.gov
Structural Biology: Obtaining X-ray crystal structures of the compounds bound to their biological targets provides definitive evidence of the binding mode and serves as a blueprint for structure-based drug design.
Biophysical Techniques: Using methods like Differential Scanning Calorimetry (DSC) to study how these molecules interact with and affect the fluidity of model cell membranes, which can shed light on their mechanisms of cellular uptake and potential toxicity. nih.gov
These studies will facilitate the rational design of next-generation analogs with improved potency and reduced off-target effects.
Combinatorial Chemistry and High-Throughput Screening for New Analogs
Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful engine for drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. nih.govresearchgate.netslideshare.net Applying these strategies to the this compound scaffold can accelerate the identification of new lead compounds for various therapeutic targets.
Future directions include:
Library Synthesis: Developing robust liquid-phase or solid-phase synthesis protocols to generate large and diverse libraries of benzimidazole derivatives. Liquid-phase synthesis has been shown to produce libraries with crude product purities ranging from 70-94%, suitable for direct screening. acs.org
Targeted Library Design: Creating focused libraries based on known kinase inhibitor scaffolds or other pharmacophores to increase the probability of finding active compounds against specific target families, such as protein kinases. nih.govrsc.orgnih.gov
High-Throughput Screening (HTS): Screening these libraries against panels of biological targets (e.g., various protein kinases, microbial strains) to identify "hits" with desired biological activity. HTS campaigns against large compound collections have successfully identified novel inhibitor scaffolds for various diseases. nih.govresearchgate.net
This approach systematically explores the chemical space around the core scaffold, maximizing the chances of discovering novel compounds with significant therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
